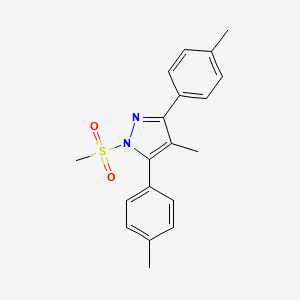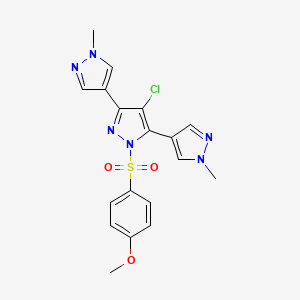
ethyl 2-amino-5-cyano-4-(2-furyl)-6-methyl-4H-pyran-3-carboxylate
概要
説明
Ethyl 2-amino-5-cyano-4-(2-furyl)-6-methyl-4H-pyran-3-carboxylate is a heterocyclic compound that belongs to the pyran family This compound is characterized by its unique structure, which includes a pyran ring fused with a furan ring, an amino group, a cyano group, and an ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-cyano-4-(2-furyl)-6-methyl-4H-pyran-3-carboxylate typically involves a multi-component reaction. One common method is the one-pot three-component reaction, which includes the following steps:
Starting Materials: The reaction involves ethyl cyanoacetate, 2-furaldehyde, and malononitrile.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions.
Procedure: The starting materials are mixed in a suitable solvent, such as ethanol, and heated under reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is typically purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 2-amino-5-cyano-4-(2-furyl)-6-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-amino-5-cyano-4-(2-furyl)-6-methyl-4H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of ethyl 2-amino-5-cyano-4-(2-furyl)-6-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways and targets are still under investigation.
類似化合物との比較
Ethyl 2-amino-5-cyano-4-(2-furyl)-6-methyl-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-4-(2-furyl)-6-methyl-4H-pyran-3-carboxylate: Lacks the cyano group, which may affect its reactivity and biological activity.
Ethyl 2-amino-5-cyano-4-(2-thienyl)-6-methyl-4H-pyran-3-carboxylate: Contains a thiophene ring instead of a furan ring, which can influence its chemical properties and applications.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
ethyl 2-amino-5-cyano-4-(furan-2-yl)-6-methyl-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-18-14(17)12-11(10-5-4-6-19-10)9(7-15)8(2)20-13(12)16/h4-6,11H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFJKQATYZKZAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CO2)C#N)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4374770.png)

![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-cyclopropyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4374784.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4374785.png)
![4-chloro-1-[(4-chlorophenyl)sulfonyl]-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4374799.png)

![N-(2-ethylphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4374808.png)
![5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-[(2-OXO-2-PHENYLETHYL)SULFANYL]-N-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE](/img/structure/B4374821.png)

![6-[4-(TERT-BUTYL)PHENYL]-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-PHENYL-3-PYRIDYL CYANIDE](/img/structure/B4374834.png)
![2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-SULFANYLIDENEETHYL]SULFANYL}-6-(4-FLUOROPHENYL)-4-(FURAN-2-YL)PYRIDINE-3-CARBONITRILE](/img/structure/B4374838.png)
![butyl 6-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B4374855.png)
![N-{3-(AMINOCARBONYL)-4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-THIENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4374871.png)
![methyl 2-[(3-bromobenzoyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4374879.png)
